Nln activator 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nln activator 1 is a first-in-class peptidomimetic neurolysin activator known for its enhanced brain penetration and stability . Neurolysin is a monomeric zinc endopeptidase that plays a crucial role in hydrolyzing various neuropeptides, making it a potential target for cerebroprotective therapies .
準備方法
The synthesis of Nln activator 1 involves the creation of peptidomimetic compounds designed to enhance brain permeability and stability . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of advanced organic synthesis techniques to create a stable and effective activator .
化学反応の分析
Nln activator 1 undergoes various chemical reactions, primarily focusing on enhancing its stability and brain penetration. The compound is designed to be stable under physiological conditions, ensuring its effectiveness in activating neurolysin . Common reagents and conditions used in these reactions include organic solvents and catalysts that facilitate the formation of the peptidomimetic structure .
科学的研究の応用
Nln activator 1 has significant scientific research applications, particularly in the field of cerebroprotective therapies. It is being investigated as a potential treatment for ischemic stroke due to its ability to activate neurolysin, which helps reduce oxidative stress, excitotoxicity, neuroinflammation, and brain edema . Additionally, its enhanced brain penetration makes it a valuable tool for studying neuroprotective mechanisms and developing new therapeutic strategies .
作用機序
The mechanism of action of Nln activator 1 involves the activation of neurolysin, a zinc endopeptidase that hydrolyzes various neuropeptides . By activating neurolysin, this compound helps reduce the levels of neurotoxic peptides and promotes the formation of neuroprotective peptides. This process helps mitigate the damage caused by ischemic stroke and other neurological conditions .
類似化合物との比較
Nln activator 1 is unique due to its enhanced brain penetration and stability compared to other neurolysin activators . Similar compounds include peptidomimetic neurolysin activators such as compounds 9d, 10c, and 11a, which also show promising results in activating neurolysin but may have different pharmacokinetic profiles . The next generation of non-peptidomimetic neurolysin activators, such as KS52 and KS73, also exhibit high blood-brain barrier permeability and improved metabolic stability .
特性
分子式 |
C15H15N5O |
---|---|
分子量 |
281.31 g/mol |
IUPAC名 |
(2S)-2-amino-3-(1H-imidazol-5-yl)-N-quinolin-8-ylpropanamide |
InChI |
InChI=1S/C15H15N5O/c16-12(7-11-8-17-9-19-11)15(21)20-13-5-1-3-10-4-2-6-18-14(10)13/h1-6,8-9,12H,7,16H2,(H,17,19)(H,20,21)/t12-/m0/s1 |
InChIキー |
RAPFGLSZEYHZEU-LBPRGKRZSA-N |
異性体SMILES |
C1=CC2=C(C(=C1)NC(=O)[C@H](CC3=CN=CN3)N)N=CC=C2 |
正規SMILES |
C1=CC2=C(C(=C1)NC(=O)C(CC3=CN=CN3)N)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。